Propan-2-yl 1H-benzimidazol-2-ylcarbamate
Description
Propan-2-yl 1H-benzimidazol-2-ylcarbamate is a carbamate derivative of the benzimidazole scaffold, characterized by a propan-2-yl (isopropyl) ester group attached to the carbamate moiety. The benzimidazole core is a privileged structure in medicinal and agrochemical research due to its broad bioactivity, including antifungal, antitumoral, and antiparasitic effects . The substitution pattern on the carbamate group (e.g., methyl, isopropyl, or more complex substituents) significantly influences physicochemical properties, bioavailability, and functional specificity.
Properties
IUPAC Name |
propan-2-yl N-(1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7(2)16-11(15)14-10-12-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLIFCWKRQTRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502244 | |
| Record name | Propan-2-yl 1H-benzimidazol-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36128-66-2 | |
| Record name | Propan-2-yl 1H-benzimidazol-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For Propan-2-yl 1H-benzimidazol-2-ylcarbamate, the synthesis can be achieved through the reaction of o-phenylenediamine with isopropyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 1H-benzimidazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzimidazole derivatives, and substituted benzimidazole derivatives, each with unique pharmacological properties .
Scientific Research Applications
Pharmaceutical Applications
Anthelmintic Activity
Propan-2-yl 1H-benzimidazol-2-ylcarbamate exhibits significant anthelmintic properties, making it effective against various parasitic infections. Studies have demonstrated its efficacy against nematode infections such as Ascaris, Necator, and Ancylostoma, as well as cestodes like Echinococcus granulosus. The compound has been shown to induce a reduction in microfilaremia and adult worm burdens in animal models, highlighting its potential for treating helminthiasis in both humans and animals .
Mechanism of Action
The mechanism through which benzimidazole derivatives exert their anthelmintic effects involves the disruption of microtubule polymerization within the parasites. This leads to impaired cellular processes and ultimately results in the death of the worms .
Case Study: Efficacy in Animal Models
In a controlled study involving Mongolian jirds infected with filarial worms, administration of this compound resulted in over 80% reduction in microfilaremia after five days of treatment at doses ranging from 3.13 to 100 mg/kg/day. These findings suggest that this compound could be a viable option for treating filarial infections in veterinary medicine .
Agricultural Applications
Fungicidal Properties
this compound has been identified as a potential fungicide. It is utilized to protect crops from fungal pathogens, thereby enhancing agricultural productivity. The compound acts by inhibiting fungal growth and spore formation, which is crucial for managing crop diseases effectively .
Environmental Impact and Safety
The environmental impact of using this compound as a fungicide has been assessed through various studies. It is noted that while it is effective against targeted pathogens, its application must be managed carefully to minimize any adverse effects on non-target organisms and ecosystems .
Comparative Data Table
The following table summarizes the applications and effects of this compound compared to other benzimidazole derivatives:
| Compound Name | Application Type | Efficacy (in vitro) | Safety Profile |
|---|---|---|---|
| This compound | Anthelmintic | High | Moderate |
| Albendazole | Anthelmintic | Very High | Low |
| Carbendazim | Fungicide | High | Moderate |
| Mebendazole | Anthelmintic | High | Low |
Mechanism of Action
The mechanism of action of Propan-2-yl 1H-benzimidazol-2-ylcarbamate involves its interaction with specific molecular targets. It binds to the colchicine binding site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis. This mechanism is particularly effective against cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Overview
The table below compares key benzimidazole carbamate derivatives, highlighting substituent variations, molecular weights, and primary applications:
*Calculated based on molecular formula C₁₁H₁₃N₃O₂.
Physicochemical and Pharmacokinetic Properties
- Solubility : Carbendazim’s methyl ester confers higher aqueous solubility (~8.1 mg/L at 20°C), whereas bulkier substituents (e.g., propan-2-yl) may reduce solubility, impacting bioavailability .
- Metabolic Stability : Alkyl carbamates like Carbendazim undergo hydrolysis to benzimidazole derivatives, a pathway that may be slower in the propan-2-yl analog due to steric hindrance .
Environmental and Toxicological Profiles
- Soil Adsorption: Benomyl exhibits weak-to-moderate adsorption (Freundlich coefficient Kf = 1.2–3.8), while Carbendazim’s adsorption is even weaker, suggesting similar challenges for the propan-2-yl analog in environmental persistence .
- Toxicity : Carbendazim has low mammalian toxicity (LD50 > 5,000 mg/kg in rats) but is ecotoxic to aquatic organisms. Structural modifications (e.g., isopropyl) may alter species-specific toxicity profiles .
Biological Activity
Propan-2-yl 1H-benzimidazol-2-ylcarbamate, a derivative of benzimidazole, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the benzimidazole core, which is known for its ability to interact with various biological targets. The compound's structure allows it to participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological macromolecules.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can effectively inhibit the growth of bacteria and fungi. Specifically, this compound has demonstrated activity against various strains of bacteria and fungi, making it a candidate for further investigation in the field of antimicrobial therapy .
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting the proliferation of cancer cell lines. For example, one study reported that related compounds exhibited significant cytotoxicity against MDA-MB cancer cell lines with IC50 values as low as 8.5 µM . The mechanism appears to involve disruption of microtubule polymerization, a critical process in cell division.
Antileishmanial Activity
In studies focused on leishmaniasis, this compound derivatives were evaluated for their efficacy against Leishmania species. Compounds demonstrated significant leishmanicidal activity against both promastigote and amastigote forms, with IC50 values indicating stronger activity than traditional treatments such as Glucantime . The selectivity index (SI) for these compounds suggests a favorable safety profile compared to established therapies.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Active against various bacteria and fungi | |
| Anticancer | IC50 = 8.5 µM in MDA-MB cells | |
| Antileishmanial | IC50 = 32 µM against amastigotes |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. For instance, some studies have indicated that benzimidazole derivatives can act as sodium channel modulators, particularly affecting the Na v 1.8 channel involved in pain pathways . Additionally, the compound's structural features allow it to inhibit critical enzymes involved in cellular processes.
Case Studies
A notable case study examined the effects of this compound on murine macrophages. The study revealed that the compound exhibited low cytotoxicity (CC50 > 417 µM), indicating a potential therapeutic window for use in vivo . Furthermore, toxicity predictions suggest that the compound may belong to a safer toxicity class (class 6), which implies minimal risk at therapeutic doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
